5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

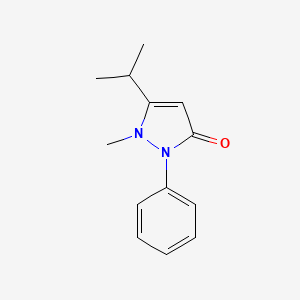

5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one is a pyrazolone derivative with a five-membered nitrogen-containing heterocyclic ring. Its IUPAC naming reflects the substituents and hydrogen positioning:

- Core structure : 1H-pyrazol-3(2H)-one (a pyrazolone ring with a ketone at position 3 and a hydrogen at position 2).

- Substituents :

- 1-methyl : A methyl group attached to the nitrogen at position 1.

- 2-phenyl : A phenyl ring substituted at position 2 of the pyrazolone.

- 5-isopropyl : An isopropyl group at position 5 of the ring.

The molecular formula is C₁₃H₁₆N₂O , with a molecular weight of 216.28 g/mol . The SMILES notation CC1=C(C(=O)NN1)C2=CC=CC=C2 confirms the connectivity.

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₆N₂O |

| Molecular weight | 216.28 g/mol |

| CAS number | 83957-87-3 |

| SMILES | CC1=C(C(=O)NN1)C2=CC=CC=C2 |

Crystallographic Analysis and Bonding Patterns

Crystallographic data for structurally related pyrazolones (e.g., 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol) reveal insights into bonding and tautomerism. While direct crystallographic data for 5-isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one are limited, analogous compounds exhibit:

- Planar pyrazolone rings stabilized by conjugation between the ketone and adjacent nitrogen atoms.

- Dihedral angles between the phenyl ring and pyrazolone core (~23–49°), reflecting steric and electronic interactions.

- Hydrogen bonding : Intramolecular N–H···O and intermolecular O–H···N interactions in tautomeric forms.

Key bond lengths in related pyrazolones include:

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Theoretical NMR studies on pyrazolone derivatives predict distinct shifts for substituents:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| 1-Methyl (N–CH₃) | 2.5–3.0 | Singlet |

| 5-Isopropyl (CH(CH₃)₂) | 1.0–1.5 | Multiplet |

| Phenyl (aromatic) | 6.8–7.5 | Multiplet |

| Pyrazolone ring protons | 4.0–5.0 | Singlet |

Experimental data for similar compounds confirm these trends, with the methyl group showing a singlet due to rapid rotation.

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy identifies functional groups:

- C=O stretch : Strong absorption at 1680–1700 cm⁻¹ (conjugated ketone).

- N–H stretch : Absent in 5-isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one due to hydrogen bonding or tautomerism.

- C–N aromatic stretches : Peaks at 1450–1600 cm⁻¹ (C–N bonds in the pyrazolone ring).

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (stretch) | 1689 | Strong |

| Aromatic C–H (stretch) | 3000–3100 | Moderate |

| C–N (aromatic) | 1450–1600 | Moderate |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) reveal fragmentation pathways:

- Major fragments :

- Diagnostic ions :

| Fragment Ion (m/z) | Proposed Structure |

|---|---|

| 217.13 | [M+H]⁺ (intact ion) |

| 173.11 | C₉H₇N₂O⁺ (loss of C₃H₇) |

| 143.09 | C₆H₁₀N₂O⁺ (phenyl cleavage) |

Properties

IUPAC Name |

1-methyl-2-phenyl-5-propan-2-ylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-10(2)12-9-13(16)15(14(12)3)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSLNOJDOWAKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(N1C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one can be synthesized through the reaction of corresponding hydrazine derivatives with ethyl acetoacetate. The reaction typically involves the use of solvents such as ethanol or methanol and is carried out at temperatures ranging from 0°C to 78°C for 1-16 hours . The yields of this reaction can vary from 66% to 100%, depending on the specific conditions and reagents used .

Industrial Production Methods: Industrial production of this compound often involves scalable, solvent-free reactions to enhance yield and reduce environmental impact. For instance, the reaction of methyl hydrazine with ethyl acetoacetate in a solvent-free environment has been reported to produce high yields .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolone ring undergoes oxidation to form aromatic pyrazole derivatives. Key findings include:

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Product Type |

|---|---|---|---|---|---|---|

| H₂O₂ (34% aq.) | Co(OAc)₂·4H₂O | AcOH | 60 | 20 | 9 | Aromatic pyrazole |

| t-BuOOH (70% aq.) | Bu₄NI | MeCN | 60 | 20 | <5 | Oxidized pyrazolone |

-

Copper triflate and ionic liquids like [bmim]PF₆ catalyze oxidative aromatization of pyrazolines to pyrazoles in one-pot reactions, achieving ~82% yields .

-

Oxidation enhances bioactivity by introducing conjugated systems, critical for COX inhibition .

Electrophilic Substitution

The phenyl and pyrazolone rings undergo regioselective substitutions:

Aryl Hydrazine Cyclocondensation

-

Reacting chalcones (e.g., 41 ) with aryl hydrazines (e.g., 45 ) forms trisubstituted pyrazolines (47 ), which oxidize to pyrazoles (48 ) .

-

Substituents at C-4 (e.g., tert-butyl groups) improve catalytic recyclability and product stability .

Alkylation and Acylation

-

Reaction with 1-phenylprop-2-yn-1-one (2 ) on Al₂O₃ yields 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (3 ) in 52% yield .

-

Methoxy or nitro groups introduced via electrophilic substitution enhance cytotoxicity in cancer cell lines .

Acylation Reactions

C-acylation at the pyrazolone ring’s active methylene group is achieved under mild conditions:

Table 2: Acylation Parameters and Results

| Aroyl Chloride | Solvent | Time (h) | Yield (%) | Product |

|---|---|---|---|---|

| 4-Methylbenzoyl chloride | Solid Al₂O₃ | 1.5 | 74–76 | 4-(4-Methylbenzoyl)pyrazolone |

-

Solvent-free methods using Al₂O₃ minimize environmental impact while maintaining high regioselectivity .

-

Trifluoromethyl and nitro substituents on the aroyl group improve thermal stability and bioactivity .

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates in the presence of Co(II) or Cu(II) catalysts, with H₂O₂ acting as a terminal oxidant .

-

Acylation : Follows a nucleophilic pathway, where the pyrazolone’s enolic oxygen attacks the aroyl chloride’s electrophilic carbon .

Pharmacological Relevance

Derivatives synthesized through these reactions demonstrate:

-

Anti-inflammatory Activity : COX-2 inhibition via steric hindrance from isopropyl and phenyl groups .

-

Cytotoxicity : Methoxy-substituted analogues show LC₅₀ values of 10.8 μg/mL in A431 skin cancer cells .

This reactivity profile positions 5-isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one as a versatile scaffold for drug discovery and materials science.

Scientific Research Applications

Anti-inflammatory and Analgesic Effects

Research indicates that pyrazole derivatives, including 5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one, exhibit significant anti-inflammatory and analgesic properties. These effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The structure of this compound allows it to act as a non-selective COX inhibitor, similar to known analgesics like phenazone .

Antioxidant Activity

The compound has shown promising antioxidant activity. Studies have demonstrated that pyrazole derivatives can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress. This property is particularly valuable in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives suggest that they may inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, compounds with similar structures have been found to exhibit cytotoxic effects against breast cancer cell lines .

Case Study 1: Biological Evaluation

In a study examining the biological evaluation of novel pyrazole derivatives, researchers synthesized several compounds based on the pyrazole scaffold and assessed their antioxidant and anti-inflammatory activities. It was found that derivatives of 5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one exhibited enhanced antioxidant potential compared to traditional antioxidants .

Case Study 2: Synthesis and Characterization

A detailed synthesis and characterization study highlighted the potential of 5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one as a lead compound for developing new therapeutic agents. The study utilized various spectroscopic methods (such as NMR and MS) to confirm the structure and purity of the synthesized compounds .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It influences various biochemical pathways, including those related to oxidative stress and inflammation.

Comparison with Similar Compounds

5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one can be compared with other pyrazolone derivatives:

1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in treating amyotrophic lateral sclerosis (ALS).

3-Methyl-1-phenyl-2-pyrazoline-5-one: Used as a reagent for detecting reducing carbohydrates.

1,3-Dimethyl-5-pyrazolone: An important intermediate in the synthesis of medicinal compounds.

The uniqueness of 5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.

Biological Activity

5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one, a member of the pyrazolone family, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one is characterized by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 1-methyl-2-phenyl-5-propan-2-ylpyrazol-3-one |

| Molecular Formula | C13H16N2O |

| Molecular Weight | 220.28 g/mol |

| CAS Number | 1314892-97-1 |

The mechanism of action of 5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with various molecular targets. It is known to modulate enzyme activity and influence biochemical pathways related to oxidative stress and inflammation. The compound can bind to specific receptors and enzymes, leading to alterations in their activity which may contribute to its therapeutic effects .

1. Anti-inflammatory Activity

Research indicates that 5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models .

2. Antioxidant Activity

The compound has shown promising antioxidant activity, which is vital for protecting cells from oxidative damage. It effectively scavenges free radicals and enhances the body’s antioxidant defense mechanisms .

3. Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Notably, it displayed significant inhibitory effects on Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

4. Anticancer Potential

Several studies have explored the anticancer potential of pyrazolone derivatives, including 5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one. In particular, it has demonstrated cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells . The compound induces apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.

Case Study 1: Antimicrobial Evaluation

A study conducted on five pyrazole derivatives, including 5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one, revealed that these compounds significantly inhibited biofilm formation and exhibited bactericidal activity against clinical isolates of Staphylococcus species .

Case Study 2: Anticancer Activity

In a comparative study assessing the cytotoxic effects of various pyrazolone derivatives on cancer cell lines, it was found that this compound induced apoptosis through mitochondrial pathways, evidenced by increased expression of pro-apoptotic genes such as BAX and decreased anti-apoptotic Bcl-xL levels .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of β-diketones with hydrazine derivatives. A modified Baker–Venkataraman rearrangement followed by refluxing with phenylhydrazine in ethanol and glacial acetic acid (7 hours, 45% yield) is effective. Solvent polarity and stoichiometric ratios of reactants significantly influence yield. Excess hydrazine (1.2–1.5 equivalents) and acidic conditions (e.g., acetic acid) enhance cyclization efficiency .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in ethanol. Data collection using a Stoe IPDS-II diffractometer (Mo-Kα radiation) and refinement with SHELXL (via SHELXTL interface) provide precise bond lengths, angles, and torsion angles. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) identifies recurring motifs like rings. For pyrazolones, intermolecular O–H···N hydrogen bonds between the carbonyl oxygen and adjacent NH groups stabilize the lattice. These interactions affect solubility and melting points. Pairwise interaction energies calculated via Hirshfeld surfaces can quantify packing efficiency .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). Molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) model solvation effects. Non-covalent interaction (NCI) plots reveal steric clashes and π-stacking tendencies .

Q. How can contradictory biological activity data across studies be systematically analyzed?

- Methodological Answer : Variations in substituent positioning (e.g., isopropyl vs. methyl groups) alter steric and electronic profiles. Use dose-response assays (e.g., IC₅₀ comparisons) under standardized conditions (pH, temperature). Structure-activity relationship (SAR) models incorporating Hammett constants or LogP values resolve discrepancies. Cross-validate with in silico docking (AutoDock Vina) against target proteins .

Q. What strategies improve regioselectivity in pyrazole ring functionalization?

- Methodological Answer : Electrophilic substitution is directed by electron-donating groups (e.g., methyl). For C-4 functionalization, use iodine(III) reagents (e.g., PhI(OAc)₂) under mild conditions. Transition-metal catalysis (Pd/Cu) enables cross-coupling at C-5. Monitor regiochemistry via ¹H-NMR coupling patterns (e.g., vicinal protons in 1,3,5-trisubstituted pyrazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.